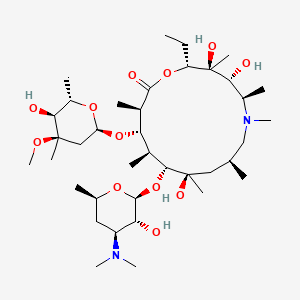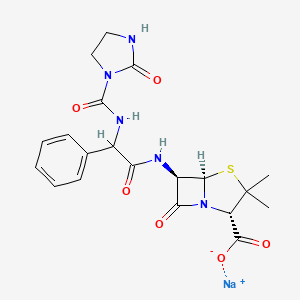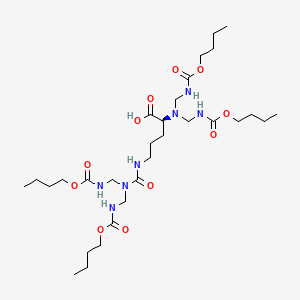
N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B 3785 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Oxidation
- Schiff base ligands, similar in structure to N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine, have been used in coordination chemistry, particularly in stabilizing various nickel oxidation states. These ligands have shown an ability to support a range of nickel species, from Ni(0) to Ni(III), depending on the substitution on the ligand backbone (Chatterjee et al., 2012).
Catalysis and Organic Synthesis
- Complexes involving ligands structurally related to N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine have been explored in catalytic applications. For instance, palladium catalysts derived from similar ligands have been effective in various coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, and amination reactions, indicating the potential utility of similar compounds in catalytic processes (Buchmeiser et al., 2001).
Materials Science and Polymer Research
- In the field of materials science, particularly in the synthesis of fluorinated polyimides, compounds structurally akin to N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine have been utilized. These materials exhibit desirable properties such as solubility in organic solvents, transparency, and thermal stability, making them suitable for a variety of applications including in electronics and coatings (Chung et al., 2009).
Supramolecular Chemistry and Crystal Engineering
- Compounds with structural features similar to N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine have been explored in the creation of supramolecular assemblies and crystal engineering. These studies have led to the development of various complexes with interesting structural properties, indicating the potential of similar compounds in the design of novel materials (Arora & Pedireddi, 2003).
Eigenschaften
CAS-Nummer |
111435-97-3 |
|---|---|
Produktname |
N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine |
Molekularformel |
C32H30Cl2N4 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
N,5-bis(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropylimino)phenazin-2-amine |
InChI |
InChI=1S/C31H29Cl2N5/c32-22-8-12-24(13-9-22)35-28-20-29-31(21-27(28)34-16-5-19-37-17-3-4-18-37)38(25-14-10-23(33)11-15-25)30-7-2-1-6-26(30)36-29/h1-2,6-15,20-21,35H,3-5,16-19H2 |
InChI-Schlüssel |
ROLYBJURRXGGIE-TXNBCWFRSA-N |
SMILES |
C1CCN(C1)CCCN=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)Cl)C=C2NC6=CC=C(C=C6)Cl |
Kanonische SMILES |
C1CCN(C1)CCCN=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)Cl)C=C2NC6=CC=C(C=C6)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
B 3785; B-3785; B3785 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)


